molecular formula C10H11NO2 B3050419 7-Indolineacetic acid CAS No. 2580-92-9

7-Indolineacetic acid

Cat. No.: B3050419
CAS No.: 2580-92-9
M. Wt: 177.2 g/mol
InChI Key: VXVDWHQPZHFBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Indolineacetic acid is an organic compound belonging to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring this compound is a derivative of indole-3-acetic acid, which is a well-known plant hormone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Indolineacetic acid can be achieved through several methods. One common approach involves the reaction of indoline with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Indoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to facilitate the formation of the desired product.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Indolineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction could produce indoline derivatives.

Scientific Research Applications

7-Indolineacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its role in plant growth and development, similar to indole-3-acetic acid.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Indolineacetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, the compound’s effects are studied in relation to its ability to modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

7-Indolineacetic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant growth regulator with a longer side chain.

    Indole-3-carboxylic acid: An oxidation product of indole-3-acetic acid.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new insights and applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-3,11H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVDWHQPZHFBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300054
Record name 2,3-dihydro-1h-indol-7-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-92-9
Record name 7-Indolineacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1h-indol-7-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Indolineacetic acid
Reactant of Route 2
Reactant of Route 2
7-Indolineacetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-Indolineacetic acid
Reactant of Route 4
Reactant of Route 4
7-Indolineacetic acid
Reactant of Route 5
7-Indolineacetic acid
Reactant of Route 6
7-Indolineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.